molecular formula C22H15Cl2F3N4O2 B331008 5-(3,4-dichlorophenyl)-N-[(4-methoxyphenyl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

5-(3,4-dichlorophenyl)-N-[(4-methoxyphenyl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

Cat. No.: B331008
M. Wt: 495.3 g/mol
InChI Key: VNDJYOQGJWZIIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-Dichlorophenyl)-N-(4-methoxybenzyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes dichlorophenyl, methoxybenzyl, and trifluoromethyl groups attached to a pyrazolo[1,5-a]pyrimidine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-dichlorophenyl)-N-[(4-methoxyphenyl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolo[1,5-a]pyrimidine core, followed by the introduction of the dichlorophenyl, methoxybenzyl, and trifluoromethyl groups through various substitution reactions. Common reagents used in these reactions include halogenating agents, methoxybenzyl chloride, and trifluoromethylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with the desired purity.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dichlorophenyl)-N-(4-methoxybenzyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, where different functional groups replace the existing ones.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogenating agents, alkylating agents, and acylating agents are used under controlled conditions to achieve the desired substitutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions result in the formation of various substituted derivatives with different functional groups.

Scientific Research Applications

5-(3,4-Dichlorophenyl)-N-(4-methoxybenzyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 5-(3,4-dichlorophenyl)-N-[(4-methoxyphenyl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    5-(3,5-Dichlorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl-3-methylthiophene-2-carboxylic Acid: This compound shares similar structural features, such as the dichlorophenyl and trifluoromethyl groups.

    2-Thiophenecarboxylic acid, 5-(3,5-dichlorophenyl)-4,5-dihydro-5-(trifluoromethyl)-3-isoxazolyl-3-methyl:

Uniqueness

5-(3,4-Dichlorophenyl)-N-(4-methoxybenzyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide is unique due to its specific combination of functional groups and its pyrazolo[1,5-a]pyrimidine core. This unique structure contributes to its distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C22H15Cl2F3N4O2

Molecular Weight

495.3 g/mol

IUPAC Name

5-(3,4-dichlorophenyl)-N-[(4-methoxyphenyl)methyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide

InChI

InChI=1S/C22H15Cl2F3N4O2/c1-33-14-5-2-12(3-6-14)11-28-21(32)18-10-20-29-17(13-4-7-15(23)16(24)8-13)9-19(22(25,26)27)31(20)30-18/h2-10H,11H2,1H3,(H,28,32)

InChI Key

VNDJYOQGJWZIIC-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)CNC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC(=C(C=C4)Cl)Cl)C(F)(F)F

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=NN3C(=CC(=NC3=C2)C4=CC(=C(C=C4)Cl)Cl)C(F)(F)F

Origin of Product

United States

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